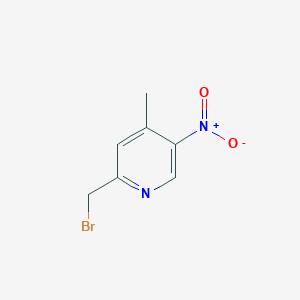
2-(Bromomethyl)-4-methyl-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-4-methyl-5-nitropyridine is a heterocyclic organic compound with the molecular formula C7H7BrN2O2 It is a derivative of pyridine, characterized by the presence of bromomethyl, methyl, and nitro functional groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-methyl-5-nitropyridine typically involves a multi-step process. One common method includes the nitration of 4-methylpyridine to introduce the nitro group, followed by bromination to add the bromomethyl group. The reaction conditions often involve the use of nitrating agents such as nitric acid and sulfuric acid for the nitration step, and brominating agents like N-bromosuccinimide (NBS) for the bromination step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the bromination step can be carried out in a pipeline reactor under controlled temperature and illumination conditions, using solvents like acetone or dichloromethane .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Nucleophilic Substitution: Products include azido derivatives or thiol-substituted pyridines.
Reduction: The major product is 2-(Aminomethyl)-4-methyl-5-nitropyridine.
Oxidation: The major product is 2-(Bromomethyl)-4-carboxy-5-nitropyridine.
Scientific Research Applications
2-(Bromomethyl)-4-methyl-5-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drugs targeting specific biological pathways.
Material Science: It is employed in the synthesis of polymers and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-methyl-5-nitropyridine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-1,3-dioxolane
- Ethyl 2-(bromomethyl)acrylate
- 2-(Bromomethyl)phenylmethanone
Uniqueness
2-(Bromomethyl)-4-methyl-5-nitropyridine is unique due to the combination of its functional groups, which confer specific reactivity patterns. The presence of both bromomethyl and nitro groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Biological Activity
2-(Bromomethyl)-4-methyl-5-nitropyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a bromomethyl group, a nitro group, and a methyl group on a pyridine ring, which contribute to its reactivity and biological profile. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Kinase Inhibition : The compound has been studied for its ability to inhibit specific kinases, which are critical in cell signaling pathways. For instance, it has shown potential in inhibiting Aurora kinases, which are involved in cell division. In vitro studies have reported IC50 values for Aurora-A and Aurora-B inhibition at 0.035 μM and 0.075 μM respectively .
- Anticancer Activity : The compound has demonstrated growth inhibition in human colon carcinoma cells (SW620 and HCT116) with GI50 values of 0.18 μM and 0.15 μM respectively . This suggests that it may be a candidate for further development as an anticancer agent.
- Neuropharmacological Effects : Preliminary findings suggest that compounds similar to this compound could affect nicotinic cholinergic neurotransmission, potentially offering therapeutic benefits for central nervous system disorders .
Antitumor Activity
A study investigating the effects of various pyridine derivatives, including this compound, found that these compounds could significantly inhibit tumor cell proliferation in vitro. The study highlighted the importance of structural modifications in enhancing anticancer activity and suggested that the bromomethyl group plays a crucial role in this context .
Kinase Inhibition Profile
In a detailed kinase profiling study, this compound was evaluated among a panel of over 100 kinases. It exhibited significant inhibition against several targets, indicating its potential as a multitargeted kinase inhibitor . The structural analysis revealed specific binding interactions with the kinase active sites, which could inform future drug design efforts.
Data Tables
Properties
Molecular Formula |
C7H7BrN2O2 |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
2-(bromomethyl)-4-methyl-5-nitropyridine |
InChI |
InChI=1S/C7H7BrN2O2/c1-5-2-6(3-8)9-4-7(5)10(11)12/h2,4H,3H2,1H3 |
InChI Key |
FCQZOUQQHYDCGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















